molecular formula C17H24N2O6 B556977 Z-D-Dbu(Boc)-OH CAS No. 96186-30-0

Z-D-Dbu(Boc)-OH

Cat. No. B556977
CAS RN: 96186-30-0
M. Wt: 352,39 g/mole
InChI Key: KUMMZCONPFBQTC-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Z-D-Dbu(Boc)-OH” is a chemical compound with the molecular formula C17H24N2O6 . It is a white crystalline powder and is used for research and development purposes .


Synthesis Analysis

The synthesis of “Z-D-Dbu(Boc)-OH” involves a Camps cyclization reaction that occurs in the solid-phase when conventionally used kynurenine (Kyn) synthons, such as Fmoc-l-Kyn(Boc,CHO)-OH and Fmoc-l-Kyn(CHO,CHO)-OH, are exposed to 20% 2-methylpiperidine (2MP)/DMF .


Molecular Structure Analysis

The InChI key for “Z-D-Dbu(Boc)-OH” is KUMMZCONPFBQTC-ZDUSSCGKSA-N . The IUPAC name for this compound is (3S)-4- [ (2-methylpropan-2-yl)oxycarbonylamino]-3- (phenylmethoxycarbonylamino)butanoic acid .


Chemical Reactions Analysis

The building block allowed the synthesis of a peptide identified in tryptic digests of human serum albumin containing the reported glycation site at Lys233 . The structure of the glycated amino acid derivatives and the peptide was confirmed by mass spectrometry and NMR spectroscopy .


Physical And Chemical Properties Analysis

“Z-D-Dbu(Boc)-OH” has a molecular weight of 352.4 . It has a melting point range of 135-145 °C .

Scientific Research Applications

Photocatalytic Activity for Pollution Control

One study discusses the fabrication of a heterostructure catalyst designed for NOx removal, highlighting advancements in photocatalytic materials for environmental applications. The development of such materials could be relevant in contexts where Z-D-Dbu(Boc)-OH plays a role in synthesizing or modifying photocatalysts (Zhu et al., 2019).

Advances in Fuel Cell Technologies

Research on novel nanocomposite membranes for direct borohydride fuel cells (DBFCs) explores cost-effective and efficient materials for sustainable energy. The study focuses on enhancing the performance of DBFCs, which could align with chemical engineering applications involving Z-D-Dbu(Boc)-OH in the development or optimization of fuel cell components (Gouda et al., 2021).

Low-Temperature Materials Research

Exploration of materials like ZnSe crystals for low-temperature applications, including their potential in next-generation experiments, suggests the importance of materials science in understanding fundamental physical phenomena. This research could intersect with chemical synthesis methods employing Z-D-Dbu(Boc)-OH in the preparation or modification of such materials (Dafinei et al., 2010).

Innovative Photocatalysts for Environmental Remediation

A study on a carbon quantum dot-modified Z-scheme system for photocatalytic degradation highlights the ongoing search for efficient photocatalysts. The synthesis and application of complex chemical structures, possibly involving Z-D-Dbu(Boc)-OH, are crucial for environmental remediation technologies (Jiang et al., 2019).

Safety And Hazards

The safety data sheet suggests that in case of inhalation, the victim should be moved into fresh air . If breathing is difficult, oxygen should be given . In case of skin contact, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . In case of eye contact, the eyes should be rinsed with pure water for at least 15 minutes . If ingested, the mouth should be rinsed with water . Vomiting should not be induced and nothing should be given by mouth to an unconscious person . Medical attention should be sought immediately in all cases .

properties

IUPAC Name

(3S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(phenylmethoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O6/c1-17(2,3)25-15(22)18-10-13(9-14(20)21)19-16(23)24-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,19,23)(H,20,21)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUMMZCONPFBQTC-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(CC(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@H](CC(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90541351
Record name (3S)-3-{[(Benzyloxy)carbonyl]amino}-4-[(tert-butoxycarbonyl)amino]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90541351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-D-Dbu(Boc)-OH

CAS RN

96186-30-0, 108919-51-3
Record name (3S)-3-{[(Benzyloxy)carbonyl]amino}-4-[(tert-butoxycarbonyl)amino]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90541351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-beta-Benzyloxycarbonyl-N-gamma-(t-butyloxycarbonyl)-L-3,4-diaminobutyric acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-beta-Benzyloxycarbonyl-N-gamma-(t-butyloxycarbonyl)-D-3,4-diaminobutyric acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.